molecular formula C26H21FN2O5 B12037908 methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B12037908
M. Wt: 460.5 g/mol
InChI Key: VFGXFARAPGTDMX-LNVKXUELSA-N
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Description

Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a molecular formula of C26H21FN2O5 This compound is notable for its intricate structure, which includes a pyrrolidine ring, a pyridine moiety, and a fluorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One of the key steps includes the reaction of 4-fluoro-3-methylbenzoic acid with thionyl chloride to form 4-fluoro-3-methylbenzoyl chloride . This intermediate is then reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis typically involves standard organic chemistry techniques such as refluxing, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: Limited industrial applications, primarily in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C26H21FN2O5

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-4-ylmethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H21FN2O5/c1-15-3-4-19(13-20(15)27)23(30)21-22(17-5-7-18(8-6-17)26(33)34-2)29(25(32)24(21)31)14-16-9-11-28-12-10-16/h3-13,22,30H,14H2,1-2H3/b23-21-

InChI Key

VFGXFARAPGTDMX-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)C(=O)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)C(=O)OC)O)F

Origin of Product

United States

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